molecular formula C31H34N2O5 B11652850 3-(3,4-dimethoxyphenyl)-11-(3-methoxy-4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3,4-dimethoxyphenyl)-11-(3-methoxy-4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11652850
M. Wt: 514.6 g/mol
InChI Key: CGQMHJHGBQLKRT-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-11-(3-methoxy-4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple methoxy and propoxy groups attached to a dibenzo[b,e][1,4]diazepin-1-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-11-(3-methoxy-4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and 3-methoxy-4-propoxybenzaldehyde, which undergo condensation reactions to form the intermediate compounds. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final dibenzo[b,e][1,4]diazepin-1-one structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-11-(3-methoxy-4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form reduced derivatives.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include quinones, reduced derivatives, and substituted analogs with different functional groups.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-11-(3-methoxy-4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-11-(3-methoxy-4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)propionic acid: A related compound with similar structural features but different functional groups.

    11-(3-methoxy-4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: A compound with a similar core structure but different substituents.

Uniqueness

3-(3,4-dimethoxyphenyl)-11-(3-methoxy-4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of methoxy and propoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C31H34N2O5

Molecular Weight

514.6 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-(3-methoxy-4-propoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H34N2O5/c1-5-14-38-27-13-11-20(18-29(27)37-4)31-30-24(32-22-8-6-7-9-23(22)33-31)15-21(16-25(30)34)19-10-12-26(35-2)28(17-19)36-3/h6-13,17-18,21,31-33H,5,14-16H2,1-4H3

InChI Key

CGQMHJHGBQLKRT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2)OC

Origin of Product

United States

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